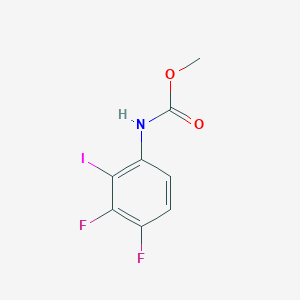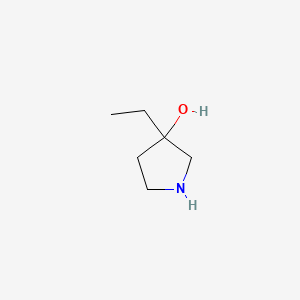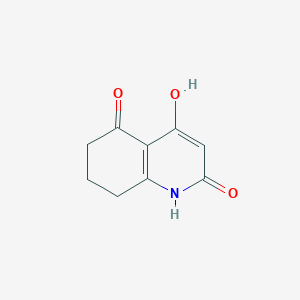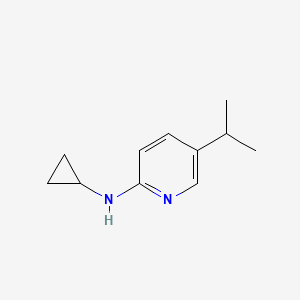![molecular formula C10H13ClN2 B1399595 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1247104-42-2](/img/structure/B1399595.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Übersicht
Beschreibung
“N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 . It is used in the synthesis of various chemical products .
Molecular Structure Analysis
The InChI code for “N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is 1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Activity
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine has been investigated for its synthesis and potential insecticidal activity. It is involved in the synthesis of various dihydropiperazine neonicotinoid compounds, which are a class of insecticides. These compounds, including 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, have shown to be effective bioisosteres for imidazolidine rings in neonicotinoids, demonstrating significant insecticidal properties (Samaritoni et al., 2003).
Synthesis of Oxazole and Pyrazoline Derivatives
The compound has been utilized in the synthesis of various heterocyclic compounds, such as oxazole and pyrazoline derivatives, with potential biological activities. These synthesized compounds, incorporating pyridyl-pyrazolines, have shown promising anticancer and antimicrobial properties in preliminary studies (Katariya et al., 2021).
Autocatalytic Radical Ring Opening
In a study focusing on the stability of N-alkyl-N-cyclopropylamine derivatives, N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine was found to undergo autocatalytic radical ring opening under aerobic conditions. This reaction led to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine, a product not previously known. This finding could be significant for understanding the oxidative radical ring opening and its potential applications in synthetic chemistry (Wimalasena et al., 2001).
Synthesis of Triazolo[4,5-d]pyrimidin-7-imines
The compound has been used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These synthesized compounds displayed moderate to weak fungicidal and insecticidal activities, suggesting their potential use in agricultural applications (Chen & Shi, 2008).
Safety and Hazards
“N-[(2-chloropyridin-3-yl)methyl]-N-methylamine” is classified as a hazardous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVZCNGCWLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)






![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)

![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
